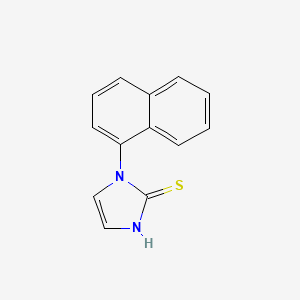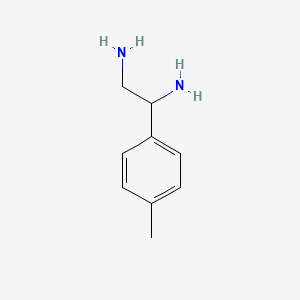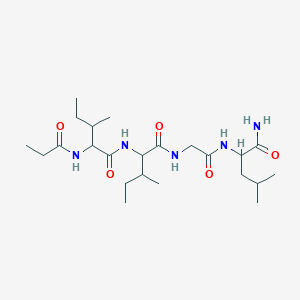
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide is a heterocyclic organic compound with the molecular formula C4H9NO2S It is known for its unique structure, which includes a thiophene ring, an amine group, and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diketones, in the presence of sulfur.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated thiophene derivative.
Oxidation to Sulfone: The final step involves the oxidation of the thiophene ring to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, alkylating agents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Aminated Derivatives: From substitution reactions.
Scientific Research Applications
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Oxidative Stress: Inducing or mitigating oxidative stress through redox reactions.
Comparison with Similar Compounds
3-Thiophenamine, tetrahydro-N-(3-methylphenyl)-, 1,1-dioxide can be compared with other similar compounds, such as:
3-Sulfolanylamine: Similar structure but lacks the methylphenyl group.
2-Aminosulfolane: Different substitution pattern on the thiophene ring.
Tetrahydrothiophen-3-amine 1,1-dioxide: Similar core structure but different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amine and sulfone groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
35889-71-5 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-(3-methylphenyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C11H15NO2S/c1-9-3-2-4-10(7-9)12-11-5-6-15(13,14)8-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI Key |
BKUNRPHSVGRPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B12112243.png)




![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)
![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)



![2-Azaspiro[4.5]decan-8-ylmethanol](/img/structure/B12112309.png)

![2-[[2-(2-Formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12112318.png)
